molecular formula C10H13BrS B1532124 2-Bromo-3-cyclohexylthiophene CAS No. 241477-71-4

2-Bromo-3-cyclohexylthiophene

Cat. No. B1532124
CAS RN: 241477-71-4
M. Wt: 245.18 g/mol
InChI Key: PQFJXHGQCXKIAA-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclohexylthiophene is a chemical compound with the molecular formula C10H13BrS . It is used in the synthesis of well-defined head-to-tail-type oligothiophenes which are used in a number of high-technology applications including OLEDs .


Synthesis Analysis

The synthesis of 2-Bromo-3-cyclohexylthiophene involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids . The different substituents present on arylboronic acids have significant electronic effects on the overall properties of the product .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-cyclohexylthiophene is characterized by a bromine atom and a cyclohexyl group attached to a thiophene ring . The molecular weight of the compound is 245.18 .


Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this process, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .


Physical And Chemical Properties Analysis

2-Bromo-3-cyclohexylthiophene is a liquid at 20°C . It should be stored under inert gas in a well-ventilated place, and kept away from light, air, and heat .

Scientific Research Applications

Comprehensive Analysis of 2-Bromo-3-cyclohexylthiophene Applications

2-Bromo-3-cyclohexylthiophene is a versatile chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.

Organic Semiconductor Building Blocks: 2-Bromo-3-cyclohexylthiophene serves as a building block in the synthesis of organic semiconductors . These materials are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Pharmacological Research: Thiophene derivatives, including 2-Bromo-3-cyclohexylthiophene, have been studied for their pharmacological properties . They are involved in the synthesis of compounds with potential anti-thrombolytic, haemolytic, and biofilm inhibition activities, which are essential in developing new medications.

Corrosion Inhibition: In industrial chemistry, thiophene compounds are known to act as corrosion inhibitors . The application of 2-Bromo-3-cyclohexylthiophene in this field could lead to the development of more efficient and environmentally friendly corrosion-resistant materials.

Material Science: The incorporation of 2-Bromo-3-cyclohexylthiophene in material science research can lead to advancements in the properties of materials used in various industries, potentially improving durability and functionality .

Organic Synthesis: This compound is used in organic synthesis, particularly in palladium-catalyzed Suzuki cross-coupling reactions . This method is pivotal for creating complex organic molecules, which are the backbone of many pharmaceuticals and agrochemicals.

Biological Activity Studies: Research into the biological activity of thiophene derivatives can lead to the discovery of new drugs with anticancer, anti-inflammatory, and antimicrobial properties .

Advanced Compound Development: 2-Bromo-3-cyclohexylthiophene is instrumental in the development of advanced compounds with a variety of biological effects, which is a significant interest for medicinal chemists .

Analytical Chemistry: The compound’s derivatives can be used to study their spectroscopic values in analytical chemistry, providing insights into the structural and electronic properties of new materials .

Future Directions

The synthesized thiophene molecules, including 2-Bromo-3-cyclohexylthiophene, have been studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities . These studies suggest potential medicinal applications of these newly synthesized compounds .

properties

IUPAC Name

2-bromo-3-cyclohexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFJXHGQCXKIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(SC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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